An In-depth Technical Guide to 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione
An In-depth Technical Guide to 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Foreword
5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione, also known as 5-(2-aminoethyl)uracil, is a pyrimidine derivative that has garnered interest within the scientific community. As a functionalized uracil analog, it serves as a versatile building block in medicinal chemistry and drug discovery. The presence of a reactive primary amine on the ethyl side chain at the C5 position of the uracil ring allows for a multitude of chemical modifications, making it a valuable scaffold for the synthesis of diverse molecular entities with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological significance, offering a technical resource for researchers engaged in its study and application.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione is fundamental to its application in research and development. These properties influence its reactivity, solubility, and pharmacokinetic profile.
Structure and Nomenclature
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IUPAC Name: 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione
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Synonyms: 5-(2-aminoethyl)uracil
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CAS Number: 221170-25-8[1]
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Molecular Formula: C₆H₉N₃O₂
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Molecular Weight: 155.16 g/mol
Tabulated Physicochemical Data
The experimental data for 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione is not extensively reported in publicly available literature. The following table includes data for the parent compound, uracil, for comparative purposes, along with predicted values for the target molecule where available.
| Property | 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione | Uracil (for comparison) |
| Molecular Weight | 155.16 g/mol | 112.09 g/mol [2] |
| Melting Point | Not reported | 335-338 °C[2][3] |
| Solubility | Soluble in DMSO and DMF[4] | Soluble in hot water, ammonia water, and other alkalies. Insoluble in alcohol and ether.[3] |
| pKa | Not reported | 9.45[2] |
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring proton, the ethyl side chain protons, and the amine protons. The C6-H proton of the uracil ring typically appears as a singlet. The two methylene groups of the ethyl side chain will likely present as triplets due to coupling with each other. The amine protons may appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the carbon atoms in the molecule. The two carbonyl carbons (C2 and C4) will be the most downfield. The C5 and C6 carbons of the pyrimidine ring will have characteristic shifts, and the two carbons of the ethyl side chain will appear in the aliphatic region.
For reference, the NMR data for various 5-substituted uracil derivatives has been reported, which can aid in the assignment of spectral peaks for 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione.[5]
Infrared (IR) Spectroscopy
The IR spectrum of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione will be characterized by the following key absorption bands:
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N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the amine and amide N-H groups.
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C=O stretching: Strong, sharp bands around 1650-1750 cm⁻¹ for the two carbonyl groups of the pyrimidine ring.
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C=C stretching: A band in the region of 1600-1650 cm⁻¹ for the double bond within the uracil ring.
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N-H bending: A band around 1500-1600 cm⁻¹.
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C-N stretching: Bands in the fingerprint region.
The IR and Raman spectra of the parent compound, 5-aminouracil, have been extensively studied and provide a valuable reference for interpreting the spectrum of the target molecule.[6][7]
Mass Spectrometry (MS)
The mass spectrum of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione is expected to show a molecular ion peak (M+) at m/z 155. The fragmentation pattern would likely involve cleavage of the ethylamino side chain, leading to characteristic fragment ions.
Synthesis and Purification
The synthesis of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione can be approached through various synthetic routes, typically starting from a pre-functionalized uracil derivative. A common strategy involves the nucleophilic substitution of a leaving group on a 5-substituted ethyl-uracil precursor with an amino group equivalent.
Experimental Protocol: Synthesis from 5-(2-Bromoethyl)uracil
This protocol describes a plausible synthesis of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione from 5-(2-bromoethyl)uracil.
Materials:
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5-(2-Bromoethyl)uracil
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Ammonia (in a suitable solvent like methanol or as aqueous ammonium hydroxide)
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Anhydrous solvent (e.g., DMF or DMSO)
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Reaction vessel with a stirrer and reflux condenser
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Standard laboratory glassware
Procedure:
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In a clean, dry reaction vessel, dissolve 5-(2-bromoethyl)uracil in an appropriate anhydrous solvent such as DMF.
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Add a stoichiometric excess of an ammonia solution (e.g., a saturated solution of ammonia in methanol or concentrated aqueous ammonium hydroxide).
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Heat the reaction mixture under reflux with constant stirring. The reaction progress should be monitored by thin-layer chromatography (TLC).
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Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
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Remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture) or by column chromatography on silica gel.
Purification
Purification of the final compound is critical to remove any unreacted starting materials, byproducts, and residual solvents. A general method for purifying uracil compounds involves thermal dissolution in a polar aprotic solvent followed by gradient cooling to induce crystallization.[8] The resulting solid can then be further purified by pulping with a solvent like acetone.
Reactivity and Stability
The chemical reactivity of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione is primarily dictated by the functional groups present: the pyrimidine ring, the two amide groups, and the primary amino group on the side chain.
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Pyrimidine Ring: The uracil ring can undergo electrophilic substitution reactions, although the presence of the electron-donating aminoethyl group may influence the regioselectivity.
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Amide Groups: The N1 and N3 positions can be alkylated or acylated under appropriate conditions.
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Primary Amino Group: The amino group on the ethyl side chain is a key site for derivatization. It can readily react with electrophiles such as acyl chlorides, anhydrides, isocyanates, and aldehydes (via reductive amination) to form a wide range of derivatives.[9]
The stability of uracil and its derivatives can be affected by factors such as pH and temperature. It is generally stable under neutral conditions but can be susceptible to hydrolysis under strongly acidic or basic conditions. For storage, it is recommended to keep the compound in a cool, dry place.
Biological and Pharmacological Significance
Uracil and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[9] The introduction of an aminoethyl group at the C5 position of the uracil ring provides a handle for the development of novel therapeutic agents.
Derivatives of 5-aminouracil have been reported to exhibit a range of biological properties, including:
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Antimicrobial activity: Some aminouracil derivatives have shown inhibitory effects against various bacterial strains.[10]
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Antiviral activity: Certain 5-substituted uracil analogs have demonstrated potential as antiviral agents.[11]
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Anticancer properties: The uracil scaffold is a key component of several anticancer drugs, and new derivatives are continuously being explored for their potential in oncology.
The aminoethyl side chain allows for the attachment of various pharmacophores, which can be used to modulate the compound's biological activity, selectivity, and pharmacokinetic properties. This makes 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione a valuable starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs.
Conclusion
5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione is a chemically versatile molecule with significant potential in the field of drug development and medicinal chemistry. Its straightforward synthesis and the reactivity of its primary amino group make it an attractive scaffold for the creation of novel compounds with a wide range of potential therapeutic applications. This guide has provided a detailed overview of its chemical properties, synthesis, and biological context, serving as a foundational resource for researchers working with this promising compound. Further investigation into its biological activities and the development of novel derivatives are warranted to fully explore its therapeutic potential.
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